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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596 Get Quote

DS-1040 Tosylate Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for

experiments involving DS-1040 Tosylate, with a focus on minimizing bleeding risk.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical and clinical

experimental workflows with DS-1040 Tosylate.

Question: We are observing higher than expected bleeding in our animal models at therapeutic

doses of DS-1040. What could be the cause?

Answer:

Several factors could contribute to this observation. Consider the following troubleshooting

steps:

Concomitant Medications: Ensure that no other medications that could affect hemostasis

(e.g., antiplatelet agents, anticoagulants) are being co-administered, unless it is a specific

aim of the study. A study is planned to evaluate the safety of DS-1040 when taken with

aspirin, a known antiplatelet drug.[1]

Animal Model Health Status: Underlying health conditions in the animal models, such as

compromised liver function or thrombocytopenia, can increase bleeding susceptibility.
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Ensure all animals are healthy and have baseline coagulation parameters within the normal

range before initiating the experiment.

Dose and Administration: Double-check the dose calculations and the administration

protocol. In a Phase I study in patients with acute ischemic stroke, DS-1040 was

administered as an intravenous infusion over 6 hours, with the first 25% of the dose given in

the first 30 minutes.[2] Rapid bolus injections might lead to transiently high plasma

concentrations that could increase bleeding risk.

Surgical Procedures: If the animal model involves surgical procedures, ensure meticulous

hemostasis is achieved before DS-1040 administration.

Question: We are not seeing a significant increase in D-dimer levels after DS-1040

administration in our in vitro clot lysis assay. What could be the issue?

Answer:

This could be due to several experimental variables:

Assay System Components:

Plasminogen Concentration: The assay's sensitivity to TAFIa inhibition can be dependent

on the concentration of plasminogen. Ensure you are using an optimal concentration.

t-PA Concentration: DS-1040 has been shown to enhance the fibrinolytic activity of tissue

plasminogen activator (t-PA).[3] The concentration of t-PA in your assay might be too high,

leading to rapid clot lysis that masks the effect of DS-1040, or too low to initiate sufficient

fibrinolysis.

DS-1040 Concentration: Ensure the concentrations of DS-1040 being tested are appropriate

to achieve significant TAFIa inhibition. The IC50 of DS-1040 for human TAFIa is 5.92 nM.[3]

Clot Composition: The composition of the fibrin clot (e.g., fibrinogen concentration, presence

of platelets) can influence its susceptibility to lysis. Ensure your clot preparation is consistent

across experiments.
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Question: How can we monitor for potential bleeding risk in our clinical trial participants

receiving DS-1040?

Answer:

Based on clinical studies with DS-1040, a comprehensive monitoring plan should include:

Clinical Observation: Regularly monitor for any signs or symptoms of bleeding, such as

petechiae, ecchymosis, epistaxis, gastrointestinal bleeding, or hematuria.

Laboratory Parameters:

Coagulation Parameters: While studies in healthy volunteers showed no effect on

coagulation parameters, it is still prudent to monitor standard coagulation tests (e.g., PT,

aPTT, INR) at baseline and regular intervals.[2][4][5]

Platelet Count: Monitor for any changes in platelet count.

Hemoglobin and Hematocrit: Regularly check for any decreases that might indicate occult

bleeding.

Neuroimaging: In studies involving patients with acute ischemic stroke, regular neuroimaging

(e.g., CT or MRI) is crucial to monitor for both symptomatic and asymptomatic intracerebral

hemorrhage.[2]

Frequently Asked Questions (FAQs)
What is the mechanism of action of DS-1040 Tosylate?

DS-1040 is a novel, potent, and selective small-molecule inhibitor of the activated form of

thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U.[2][3] By

inhibiting TAFIa, DS-1040 prevents the removal of C-terminal lysine and arginine residues from

partially degraded fibrin. This, in turn, enhances the binding of plasminogen and tissue

plasminogen activator (t-PA) to the fibrin clot, thereby promoting endogenous fibrinolysis.[3]

What is the expected impact of DS-1040 on bleeding time?
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Preclinical and clinical studies have consistently shown that DS-1040 has a minimal impact on

bleeding time at therapeutic doses.[2][3][4][5] In healthy volunteers, DS-1040 did not prolong

bleeding time.[2][5] This is a key differentiating feature compared to traditional thrombolytic

agents, which carry a significant risk of bleeding.

What are the key safety findings from clinical trials regarding bleeding events with DS-1040?

Clinical trials to date have demonstrated a favorable safety profile for DS-1040 with respect to

bleeding risk.

In a Phase I study of Japanese patients with acute ischemic stroke who were eligible for

thrombectomy, there were no cases of symptomatic intracerebral hemorrhage (ICH) or major

extracranial bleeding.[2] The incidence of asymptomatic ICH was 37.5% in the DS-1040

group compared to 11.1% in the placebo group, with no clear dose-dependent relationship.

[2]

In a Phase 1b study of patients with acute pulmonary embolism, the addition of DS-1040 to

standard anticoagulation with enoxaparin was not associated with an increase in bleeding.[6]

[7] Major or clinically relevant nonmajor bleeding occurred in 4.6% of patients receiving DS-

1040 compared to 2.6% in the placebo group.[6][7]

Quantitative Data Summary
Table 1: Bleeding Events in a Phase 1b Study of DS-1040 in Patients with Acute Pulmonary

Embolism
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Bleeding Event Placebo (n=38) DS-1040 (n=87)

Major or Clinically Relevant

Nonmajor Bleeding
1 (2.6%) 4 (4.6%)

Major Bleeding 0 1 (in 80 mg group)

Fatal or Intracranial Bleeding 0 0

Data sourced from a

multicenter, randomized,

double-blind, placebo-

controlled study.[6][7]

Table 2: Intracerebral Hemorrhage (ICH) in a Phase I Study of DS-1040 in Patients with Acute

Ischemic Stroke

ICH Event (within 36
hours)

Placebo DS-1040

Symptomatic ICH 0% 0%

Asymptomatic ICH 11.1% 37.5%

Data from a randomized,

placebo-controlled, single-

blind, dose-escalation trial.[2]

Table 3: Pharmacokinetic Parameters of Single-Dose Intravenous DS-1040 in Patients with

Acute Ischemic Stroke
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Dose (mg) Cmax (ng/mL) t½ (h) CL (L/h) Vss (L)

0.6 17.2 ± 6.25 4.61 3.39 17.6

1.2 29.7 ± 7.50 16.8 ± 1.74 3.03 ± 0.23 22.6 ± 2.43

2.4 60.6 ± 11.8 19.5 ± 10.5 4.62 ± 1.85 43.3 ± 24.4

4.8 141.0 ± 61.7 29.7 ± 2.35 3.71 ± 1.73 46.5 ± 16.3

All data are

expressed as

mean ± standard

deviation. Cmax:

maximum

plasma

concentration;

t½: elimination

half-life; CL:

clearance; Vss:

volume of

distribution at

steady state.[2]

Experimental Protocols
1. In Vitro TAFIa Inhibition Assay

Objective: To determine the inhibitory activity of DS-1040 on TAFIa.

Materials:

Human TAFI

Thrombin

Hippuryl-Arg (substrate)

DS-1040 Tosylate
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Assay buffer (e.g., Tris-HCl)

Methodology:

Activate TAFI to TAFIa by incubation with thrombin.

Add varying concentrations of DS-1040 to the activated TAFIa and incubate.

Initiate the enzymatic reaction by adding the substrate Hippuryl-Arg.

Measure the rate of substrate cleavage (e.g., by monitoring the change in absorbance at a

specific wavelength) using a spectrophotometer.

Calculate the percent inhibition at each DS-1040 concentration and determine the IC50

value.

2. Rat Tail Bleeding Time Model

Objective: To assess the in vivo effect of DS-1040 on bleeding time.

Materials:

Male Sprague-Dawley rats

DS-1040 Tosylate or vehicle control

Anesthesia

Scalpel or blade

Filter paper

Saline solution (37°C)

Methodology:

Administer DS-1040 or vehicle to the rats (e.g., via intravenous or oral route).

After a predetermined time, anesthetize the rats.
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Transect the tail 5 mm from the tip using a sharp scalpel.

Immediately immerse the tail in warm saline.

Gently blot the tail with filter paper every 30 seconds until bleeding ceases.

The bleeding time is the time from transection until the cessation of bleeding.

Visualizations
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Caption: Mechanism of action of DS-1040 in the fibrinolysis pathway.
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Caption: Experimental workflow for DS-1040 development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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